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molecular formula C10H11NO3 B8549811 3-Allyloxy-4-nitrotoluene

3-Allyloxy-4-nitrotoluene

Cat. No. B8549811
M. Wt: 193.20 g/mol
InChI Key: VCVWLRZNGAKWFY-UHFFFAOYSA-N
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Patent
US04587259

Procedure details

A solution of 26.1 g of sodium hydroxide in 50 ml of water was added drop-by-drop over 5 minutes to a stirred mixture of 100 g of 3-methyl-6-nitrophenol, 400 ml of dimethylsulfoxide (DMSO) and 53.6 g of 3-chloro-1-propene initially at room temperature. The temperature of the mixture rose to 43° C. The mixture was heated at 90°-110° C. for two hours, poured into water and filtered, to give 1-(2-propenyloxy)-3-methyl-6-nitrobenzene (1A), as a light yellow solid, m.p.: 30°-32° C.
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
53.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4]1[CH:5]=[C:6]([OH:13])[C:7]([N+:10]([O-:12])=[O:11])=[CH:8][CH:9]=1.CS(C)=O.Cl[CH2:19][CH:20]=[CH2:21]>O>[CH2:21]([O:13][C:6]1[C:7]([N+:10]([O-:12])=[O:11])=[CH:8][CH:9]=[C:4]([CH3:3])[CH:5]=1)[CH:20]=[CH2:19] |f:0.1|

Inputs

Step One
Name
Quantity
26.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 g
Type
reactant
Smiles
CC=1C=C(C(=CC1)[N+](=O)[O-])O
Name
Quantity
400 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
53.6 g
Type
reactant
Smiles
ClCC=C
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 43° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 90°-110° C. for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=CC(=CC=C1[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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